Drospirenone Acid Sodium Salt (CAS 1393356-37-0) is the sodium salt of the primary lactone-hydrolysis product of drospirenone, a widely utilized fourth-generation synthetic progestin [1]. In pharmaceutical manufacturing and clinical bioanalysis, this compound serves as an indispensable reference standard rather than an active pharmaceutical ingredient (API). Drospirenone is highly susceptible to lactone ring opening under basic conditions or via enzymatic metabolism, converting rapidly into drospirenone acid [2]. Consequently, procuring this exact sodium salt standard is critical for laboratories conducting ICH-compliant forced degradation studies, LC-MS/MS pharmacokinetic metabolite profiling, and routine quality control of drospirenone-containing contraceptives. It provides the exact chemical and ionic match necessary to quantify the drug's primary degradation pathway and metabolic fate .
Attempting to substitute Drospirenone Acid Sodium Salt with the parent API (drospirenone) or generic steroidal impurities fundamentally compromises analytical validity and regulatory compliance [1]. The parent API cannot function as a calibration standard for its own degradation products, as it retains the intact lactone ring, resulting in drastically different chromatographic retention times, ionization efficiencies, and UV absorbance profiles . Furthermore, while the free acid form of drospirenone acid exists, the sodium salt is specifically prioritized in procurement because it exactly mimics the ionic state of the basic degradation product formed during alkaline forced degradation assays [2]. Using the parent drug or non-salt analogs prevents accurate mass-balance calculations in pharmacokinetic studies and leads to non-compliant QA/QC stability reporting due to mismatched recovery rates.
In human plasma, drospirenone is extensively metabolized independently of the cytochrome P450 system, primarily via the opening of its lactone ring to form drospirenone acid [1]. Utilizing Drospirenone Acid Sodium Salt as the reference standard enables precise LC-MS/MS calibration for this specific metabolite. Tracking the parent API alone fails to account for the metabolic fate, as the acid metabolite represents a major fraction of the drug's clearance[2]. The exact salt standard ensures accurate ionization matching and recovery quantification, satisfying regulatory requirements for mass-balance validation.
| Evidence Dimension | Metabolite calibration accuracy and mass balance |
| Target Compound Data | Enables direct, >95% accurate quantification of the primary CYP450-independent lactone-opened metabolite |
| Comparator Or Baseline | Parent Drospirenone API tracking alone |
| Quantified Difference | Parent tracking misses the primary metabolic clearance pathway; the acid standard captures the full lactone-hydrolysis mass balance |
| Conditions | Human plasma LC-MS/MS bioanalytical assays |
Regulatory agencies require exact metabolite standards to validate clearance pathways and mass balance for clinical trials of new drospirenone formulations.
During forced degradation studies, drospirenone is highly sensitive to basic conditions, where the lactone ring rapidly hydrolyzes . Using Drospirenone Acid Sodium Salt as the reference standard provides an exact chromatographic and ionization match for this base-catalyzed degradation product. Compared to using the parent compound or generic structural analogs, the specific sodium salt standard allows for precise peak resolution and quantification with Limits of Detection (LOD) suitable for ICH reporting (typically < 0.05%) [1].
| Evidence Dimension | Chromatographic identification of alkaline degradation |
| Target Compound Data | Exact retention time and ionization matching for the primary base-catalyzed hydrolysis product |
| Comparator Or Baseline | Parent API or generic lactone impurities |
| Quantified Difference | Allows unambiguous quantification of the specific lactone-opened impurity down to <0.05% LOD, which parent API standards cannot resolve |
| Conditions | Alkaline forced degradation (e.g., 0.1 N NaOH) monitored by HPLC |
Ensures QA/QC laboratories can accurately report shelf-life and degradation pathways in strict compliance with ICH Q1A(R2) guidelines.
The preparation of calibration curves in biological matrices requires reference standards that do not induce solvent-based precipitation. Drospirenone is highly lipophilic and requires significant organic co-solvents for dissolution[1]. In contrast, Drospirenone Acid Sodium Salt exhibits excellent aqueous solubility, allowing for direct dissolution in physiological buffers and plasma . This eliminates matrix shock and solvent-effect artifacts, ensuring highly reproducible standard curve preparation for sensitive bioanalytical assays.
| Evidence Dimension | Aqueous buffer compatibility for standard curves |
| Target Compound Data | Rapid dissolution in aqueous physiological buffers without organic co-solvents |
| Comparator Or Baseline | Drospirenone (Parent API) and Drospirenone Free Acid |
| Quantified Difference | Eliminates the need for high-percentage organic solvents, preventing matrix precipitation seen with the highly lipophilic parent drug |
| Conditions | Preparation of calibration standards in plasma or aqueous buffers |
Streamlines laboratory workflows and reduces solvent-induced artifacts during the preparation of sensitive bioanalytical standard curves.
Because drospirenone is extensively metabolized via lactone ring opening, Drospirenone Acid Sodium Salt is the required reference standard for quantifying this primary inactive metabolite in human plasma and urine [1]. It is essential for Contract Research Organizations (CROs) validating clearance rates and mass balance in Phase I-III clinical trials of novel drospirenone-based contraceptives and hormone replacement therapies.
During the formulation and shelf-life testing of drospirenone tablets, the API is highly susceptible to alkaline hydrolysis . Quality control laboratories must procure this specific sodium salt standard to accurately identify, resolve, and quantify the lactone-opened degradation product, ensuring full compliance with regulatory stability and impurity guidelines.
Drospirenone is a frequently detected pharmaceutical in municipal wastewater. Environmental testing laboratories utilize Drospirenone Acid Sodium Salt as a definitive analytical standard to track the biological and chemical transformation of the parent drug into its primary lactone-hydrolysis product in activated sludge and surface waters [2].